molecular formula C15H9F3N2OS B257003 N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide

N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide

Katalognummer B257003
Molekulargewicht: 322.31 g/mol
InChI-Schlüssel: OUITXTLYKWHCJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide, also known as BTA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the benzothiazole family of compounds, which are known to exhibit a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties. In

Wirkmechanismus

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways. N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide leads to the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells. N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. Inhibition of NF-κB by N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide leads to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide induces apoptosis by activating the intrinsic apoptotic pathway. N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells. Inflammatory responses are suppressed by N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide through the inhibition of pro-inflammatory cytokine production. Additionally, N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and hepatitis B virus (HBV).

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide for lab experiments is its relatively low toxicity. N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has been shown to have low toxicity in both in vitro and in vivo studies. Additionally, N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide is stable under physiological conditions, making it suitable for use in cell culture experiments. However, one of the limitations of N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide. One area of research is the development of more efficient synthesis methods for N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide. Another area of research is the identification of the specific enzymes and signaling pathways targeted by N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide. This will help to elucidate the mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide and identify potential new therapeutic targets. Additionally, further studies are needed to determine the efficacy of N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide in vivo and its potential use as a therapeutic agent in the treatment of cancer, inflammatory diseases, and viral infections.

Synthesemethoden

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-aminothiophenol, which is then reacted with 2-bromo-1-trifluoromethylbenzene to form the intermediate product. The final step involves the reaction of the intermediate product with benzoyl chloride to yield N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide. The overall yield of the synthesis process is around 30%.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-viral properties by inhibiting the replication of certain viruses.

Eigenschaften

Produktname

N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide

Molekularformel

C15H9F3N2OS

Molekulargewicht

322.31 g/mol

IUPAC-Name

N-(1,3-benzothiazol-2-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)10-6-2-1-5-9(10)13(21)20-14-19-11-7-3-4-8-12(11)22-14/h1-8H,(H,19,20,21)

InChI-Schlüssel

OUITXTLYKWHCJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)C(F)(F)F

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.